![molecular formula C10H13ClN4O B1464464 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide CAS No. 1248790-72-8](/img/structure/B1464464.png)
1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide
Overview
Description
1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide, also known as CPPC, is an organic compound with a molecular formula of C7H10ClN3O. It is a cyclic amide that is derived from piperidine and pyrazine, and is a colorless solid. CPPC has a variety of applications in the scientific research field, with its most prominent use being in the synthesis of various compounds.
Scientific Research Applications
Sigma-1 Receptor Ligands
The compound has been studied for its potential as a sigma-1 receptor ligand . Sigma receptors are involved in several central nervous system disorders, and ligands that can modulate this receptor may have therapeutic potential. Piperidine-4-carboxamide derivatives, including those with a chloropyrazinyl substitution, have shown promise in binding evaluations against sigma-1 and sigma-2 receptors .
Secretory Glutaminyl Cyclase Inhibitors
In Alzheimer’s disease research, piperidine-4-carboxamide derivatives are being explored as inhibitors of secretory glutaminyl cyclase (sQC). Overexpression of sQC in the AD brain leads to the formation of neurotoxic pyroglutamate-amyloid beta peptides. Therefore, compounds that can inhibit sQC are of significant interest as potential treatments for Alzheimer’s disease .
Antimicrobial Agents
Piperidine-4-carboxamides have been identified as potential agents against Mycobacterium abscessus , a nontuberculous mycobacterium that causes lung disease. These compounds target DNA gyrase in the bacteria, which is crucial for bacterial DNA replication and transcription, making them promising candidates for new antimicrobial drugs .
Metabolic Disease Modulators
The compound has been investigated for its role in modulating metabolic diseases. For instance, derivatives of piperidine-4-carboxamide have been found to act as partial agonists of GPBA, a receptor activated by bile acids. Activation of GPBA can lead to increased cAMP levels and secretion of incretins and insulin, suggesting potential applications in the treatment of diabetes .
CCR5 Antagonists for HIV-1
Piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with potent anti-HIV-1 activity. CCR5 is a co-receptor for HIV-1 entry into cells, and antagonists of this receptor can prevent the virus from infecting human cells. This makes such compounds valuable in the development of new therapies for HIV-1 .
Antihypertensive Agents
Research has also been conducted on piperidine-4-carboxamide derivatives as novel antihypertensive agents. These compounds have shown inhibitory activity against T-type Ca(2+) channels, which play a role in cardiovascular function. By modulating these channels, the derivatives may offer a new approach to controlling high blood pressure .
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-10(14-4-3-13-8)15-5-1-7(2-6-15)9(12)16/h3-4,7H,1-2,5-6H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCZFQYKCUQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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